Metabolic pathway of felodipine to dehydro felodipine
Metabolic pathway of felodipine to dehydro felodipine
An In-Depth Technical Guide to the Metabolic Pathway of Felodipine to Dehydrofelodipine
Abstract
Felodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension.[1][2] Its clinical efficacy, however, is intrinsically linked to its complex metabolic profile, characterized by extensive first-pass metabolism that dictates its bioavailability and susceptibility to drug-drug interactions (DDIs).[1][3] This technical guide provides a comprehensive exploration of the principal metabolic pathway of felodipine: its oxidative conversion to the inactive metabolite, dehydrofelodipine. We will dissect the enzymatic machinery responsible, detail the profound pharmacokinetic consequences, and present field-proven experimental protocols for studying this critical transformation. This document is intended for researchers, clinical pharmacologists, and drug development professionals seeking a deeper, mechanistic understanding of felodipine metabolism.
The Core Metabolic Transformation: A CYP3A4-Mediated Dehydrogenation
The metabolic journey of felodipine from an active drug to an inactive excretable compound is dominated by a single, pivotal transformation: the oxidation of its dihydropyridine ring to a pyridine analogue.[4][5] This conversion yields dehydrofelodipine, a metabolite devoid of the parent drug's vasodilating activity.[6][7]
The Enzymatic Catalyst: Cytochrome P450 3A4
This metabolic reaction is almost exclusively catalyzed by Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme.[7][8][9] CYP3A4 is abundantly expressed in the two primary sites of first-pass metabolism: the enterocytes of the small intestine and the hepatocytes of the liver.[2][8] The high efficiency of CYP3A4 in both these locations is the primary reason for felodipine's extensive presystemic elimination.[7][10] More than 50% of an absorbed oral dose of felodipine can be metabolized by the gut wall before it even reaches the portal circulation.[7]
Caption: Core metabolic pathway of felodipine oxidation.
Pharmacokinetic Consequences and Clinical Significance
The dominance of the CYP3A4 pathway has profound and clinically relevant consequences for felodipine's pharmacokinetic profile.
-
Low Oral Bioavailability: Due to the highly efficient first-pass metabolism in the gut and liver, the amount of unchanged felodipine that reaches systemic circulation is only about 15% of the orally administered dose.[3][6]
-
High Susceptibility to Drug-Drug Interactions (DDIs): As a sensitive CYP3A4 substrate, felodipine's plasma concentrations can be dramatically altered by co-administered drugs that inhibit or induce this enzyme.[7]
-
CYP3A4 Inhibition: Potent inhibitors, such as the antifungal agent itraconazole or even components of grapefruit juice, can block the metabolic pathway.[7][11] This leads to a significant increase in felodipine bioavailability and plasma concentrations, heightening the risk of dose-dependent adverse effects like hypotension, flushing, and peripheral edema.[2][7]
-
CYP3A4 Induction: Co-administration with CYP3A4 inducers, such as the anticonvulsants carbamazepine and phenytoin, accelerates felodipine metabolism.[1][7] This results in lower plasma concentrations and can lead to a loss of antihypertensive efficacy.
-
The table below summarizes key pharmacokinetic parameters shaped by this metabolic pathway.
| Parameter | Value / Description | Clinical Implication | Source(s) |
| Oral Bioavailability | ~15% | A large fraction of the oral dose is inactivated before reaching systemic circulation. | [3][6] |
| Primary Metabolite | Dehydrofelodipine (inactive) | The primary metabolic route is a detoxification pathway. | [4][7][8] |
| Primary Enzyme | Cytochrome P450 3A4 (CYP3A4) | High potential for drug-drug and food-drug (e.g., grapefruit juice) interactions. | [7][9] |
| Clearance | High (~1 to 1.5 L/min) | The drug is efficiently removed from the blood, primarily via metabolism. | [6] |
| Elimination Half-life | ~25 hours | Despite high clearance, its extensive distribution contributes to a long half-life. | [6] |
Methodologies for Investigating the Felodipine-Dehydrofelodipine Pathway
A multi-faceted approach, combining in vitro and in vivo studies, is essential to fully characterize this metabolic pathway, in line with regulatory expectations from agencies like the FDA.[12][13]
In Vitro Characterization: Pinpointing the Enzyme and its Kinetics
The primary objective of in vitro studies is to identify the specific enzymes involved and to determine the kinetic parameters of the reaction. Human Liver Microsomes (HLMs) are the standard system for this investigation as they contain a high concentration of CYP enzymes.
Rationale for Experimental Choices:
-
System Selection: HLMs provide a complex, physiologically relevant mixture of drug-metabolizing enzymes. To definitively prove the role of CYP3A4, experiments are often repeated using recombinant human CYP enzymes (e.g., supersomes™), which express only a single CYP isoform.
-
Cofactor Requirement: Cytochrome P450 enzymes require NADPH as an electron-donating cofactor. The inclusion of an NADPH-regenerating system ensures that cofactor depletion does not become a rate-limiting factor during the incubation.
Protocol 1: Felodipine Metabolism in Human Liver Microsomes
-
Preparation: A master mix is prepared in a potassium phosphate buffer (pH 7.4) containing pooled HLMs (e.g., 0.5 mg/mL protein) and an NADPH-regenerating system.
-
Pre-incubation: The master mix is pre-incubated at 37°C for 5 minutes to bring it to the reaction temperature.
-
Initiation: The reaction is initiated by adding felodipine (from a stock solution in a solvent like methanol, ensuring the final solvent concentration is <1%) to achieve the desired final concentration.
-
Incubation: The reaction mixture is incubated at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: The reaction is stopped at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated dehydrofelodipine or a structurally similar compound like nimodipine).[9][14] This step simultaneously quenches enzymatic activity and precipitates proteins.
-
Sample Processing: The terminated samples are centrifuged (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein. The supernatant is then transferred for bioanalysis.
Self-Validating Controls: A robust experimental design must include the following controls run in parallel:
-
No NADPH Control: To assess non-enzymatic degradation of felodipine.
-
No HLM Control: To confirm that the metabolism is enzyme-mediated.
-
Inhibitor Control: Incubation in the presence of a selective CYP3A4 inhibitor (e.g., ketoconazole) should result in a significant reduction in dehydrofelodipine formation, confirming the identity of the enzyme.
Caption: Experimental workflow for in vitro felodipine metabolism.
Bioanalysis: Quantifying Parent and Metabolite
Accurate quantification of felodipine and dehydrofelodipine is achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.[14][15]
Protocol 2: LC-MS/MS Quantification
-
Chromatography: The supernatant from the in vitro experiment is injected onto a reverse-phase C18 column. A gradient elution using mobile phases like ammonium acetate and methanol separates felodipine, dehydrofelodipine, and the internal standard based on their hydrophobicity.[16]
-
Ionization: The column eluent is directed to an electrospray ionization (ESI) source, which generates charged parent ions of the analytes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard, providing exceptional specificity and minimizing matrix interference.
-
Quantification: A calibration curve is generated using standards of known concentrations. The peak area ratio of the analyte to the internal standard is used to determine the concentration of felodipine and dehydrofelodipine in the unknown samples.
In Vivo Confirmation: The Clinical DDI Study
While in vitro data is foundational, an in vivo study is required to understand the clinical relevance. A clinical DDI study quantifies the impact of an inhibitor or inducer on the drug's pharmacokinetics in humans.
Rationale for Experimental Design:
-
Crossover Design: A two-period, single-sequence crossover design is often employed. Each subject serves as their own control, which minimizes inter-individual variability and increases the statistical power of the study.
-
Probe Drug: Felodipine is recognized by regulatory bodies as a sensitive probe drug to assess the in vivo activity of CYP3A4 inhibitors and inducers.[7]
Protocol 3: Clinical DDI Study with a CYP3A4 Inhibitor
-
Period 1 (Control): A cohort of healthy volunteers receives a single oral dose of felodipine (e.g., 5 mg).
-
Blood Sampling: Serial blood samples are collected over 24-48 hours (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Washout Period: A washout period of at least one week is implemented to ensure complete elimination of felodipine.
-
Period 2 (Inhibitor): Subjects receive a potent CYP3A4 inhibitor (e.g., itraconazole) for several days to achieve steady-state inhibition of the enzyme. On the final day, they are co-administered the same single oral dose of felodipine.
-
Blood Sampling: The same serial blood sampling schedule is repeated.
-
Bioanalysis: Plasma from all samples is processed and analyzed using a validated LC-MS/MS method to determine the concentrations of felodipine and dehydrofelodipine.
-
Pharmacokinetic Analysis: Key PK parameters such as Cmax (peak concentration) and AUC (Area Under the Curve, representing total drug exposure) are calculated for both periods. The ratio of AUC with the inhibitor to AUC without the inhibitor provides a quantitative measure of the DDI's magnitude. A significant increase in the felodipine AUC alongside a decrease in the dehydrofelodipine/felodipine AUC ratio confirms strong CYP3A4 inhibition in vivo.[17]
Regulatory Perspective and Conclusion
The characterization of a drug's metabolic pathways is a critical component of any new drug application submitted to regulatory authorities like the FDA and EMA.[18][19] The new harmonized ICH M12 guidelines emphasize the importance of using in vitro data to predict and understand clinical DDI potential.[19]
Because felodipine's clearance is almost entirely dependent on a single enzyme, CYP3A4, it represents a classic case study in metabolic drug development. Understanding its conversion to dehydrofelodipine is not merely an academic exercise; it is fundamental to its safe and effective clinical use. The methodologies described herein provide a robust framework for elucidating such pathways, enabling drug developers to anticipate clinically significant interactions and to provide clear guidance for prescribers and patients, ultimately ensuring therapeutic optimization and patient safety.
References
- Edgar, B., Bailey, D., Bergstrand, R., Johnsson, G., & Regårdh, C. G. (1987). Clinical pharmacokinetics of felodipine. A summary. Clinical Pharmacokinetics, 13(3), 175–184.
- Drug Discovery News. (2024). Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News.
- BioIVT. (n.d.). Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. BioIVT.
- Tariq, M. A., & Singh, R. (2024). Felodipine. In StatPearls.
- ResearchGate. (n.d.). Pathways of felodipine metabolism. [Diagram].
- Block, F., Bendix, F., Hanke, N., Lehr, T., & Haefeli, W. E. (2022). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics, 14(7), 1474.
- Blychert, E., Edgar, B., Elmfeldt, D., & Hedner, T. (1991). A population study of the pharmacokinetics of felodipine. British Journal of Clinical Pharmacology, 31(1), 15–24.
- Singh, O. (2025). Clinical Pharmacology of Felodipine. Clinical Pharmacology & Biopharmaceutics.
- BenchChem. (2025). The Role of Dehydro Felodipine-d3 in Elucidating Felodipine Metabolism: A Technical Guide. BenchChem.
- U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications.
- ResearchGate. (n.d.). Schematic showing (a) felodipine oxidized to (b) the pharmacologically inactive dehydrofelodipine. [Diagram].
- U.S. Food and Drug Administration. (2019). Safety Testing of Drug Metabolites Guidance for Industry. FDA.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Felodipine.
- Bäärnhielm, C., Skånberg, I., & Borg, K. O. (1984). Cytochrome P-450-dependent oxidation of felodipine--a 1,4-dihydropyridine--to the corresponding pyridine. Xenobiotica, 14(9), 719–726.
- Pistos, C., Panderi, I., & Parissi-Poulou, M. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry.
- Rane, S., Kochhar, R., Bhandarkar, D., Raju, S., Damale, S., Datar, A., Rasam, P., & Kelkar, J. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. ASMS Conference Proceedings.
- Block, F., Bendix, F., Hanke, N., Lehr, T., & Haefeli, W. E. (2022). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. MDPI.
- Lown, K. S., Bailey, D. G., Fontana, R. J., et al. (1997). Grapefruit juice increases felodipine oral availability in humans by decreasing intestinal CYP3A protein expression.
- Mititelu, M., Dinu, M., Dănilă, M., et al. (2024). Stability-Indicating UPLC-PDA-QDa Methodology for Carvedilol and Felodipine in Fixed-Dose Combinations Using AQbD Principles. Molecules, 29(9), 2002.
Sources
- 1. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Felodipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P-450-dependent oxidation of felodipine--a 1,4-dihydropyridine--to the corresponding pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Grapefruit juice increases felodipine oral availability in humans by decreasing intestinal CYP3A protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. regulations.gov [regulations.gov]
- 13. fda.gov [fda.gov]
- 14. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. mdpi.com [mdpi.com]
- 17. A population study of the pharmacokinetics of felodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]
- 19. assets.ctfassets.net [assets.ctfassets.net]
